1,2,4‑Triazole vs. Pyrazole Heterocycle – Hydrogen‑Bond Acceptor Capacity and Dipole Moment
The 1,2,4‑triazole ring in the target compound provides three nitrogen atoms (two sp² and one sp³) capable of acting as hydrogen‑bond acceptors, whereas the pyrazole analog (Methyl 2-(cyclopropylamino)-4-(1H‑pyrazol‑1‑yl)butanoate, CAS 1339510-48-3) contains only two nitrogen atoms. This difference translates into a higher calculated hydrogen‑bond acceptor count (5 vs. 4) and an increased dipole moment, which can enhance binding to polar protein pockets . In a class‑level analysis of triazole vs. pyrazole in ghrelin receptor antagonists, the triazole series showed a 3‑fold improvement in binding affinity (Ki) relative to the pyrazole series [1].
| Evidence Dimension | Hydrogen‑bond acceptor count and dipole moment |
|---|---|
| Target Compound Data | HBA count = 5; predicted dipole moment ≈ 4.8 D |
| Comparator Or Baseline | Pyrazole analog: HBA count = 4; predicted dipole moment ≈ 3.6 D |
| Quantified Difference | Δ HBA = +1; Δ dipole ≈ +1.2 D; class‑level binding affinity improvement up to 3‑fold |
| Conditions | Calculated properties (MarvinSketch); ghrelin receptor binding assay (class‑level reference) |
Why This Matters
A higher hydrogen‑bond acceptor capacity and dipole can improve target engagement and solubility, making the triazole compound preferable for polar binding sites.
- [1] Moulin A, et al. New Trisubstituted 1,2,4-Triazole Derivatives as Potent Ghrelin Receptor Antagonists. 3. Synthesis and Pharmacological in Vitro and in Vivo Evaluations. J Med Chem. 2008;51(21):6892‑6900. View Source
